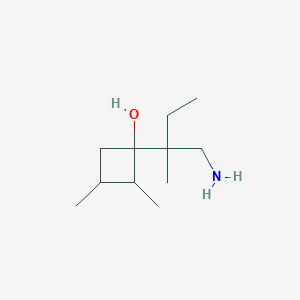
1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes both cyclobutane and amino alcohol functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the amino and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its bioactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- (1-Amino-2-methylbutan-2-yl)(methyl)amine
- tert-Butyl [1-amino-1-(hydroxyimino)-2-methylbutan-2-yl]carbamate
Uniqueness
1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol stands out due to its unique combination of cyclobutane and amino alcohol functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-(1-amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-5-10(4,7-12)11(13)6-8(2)9(11)3/h8-9,13H,5-7,12H2,1-4H3 |
InChIキー |
ZRGRJARWDALKNU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CN)C1(CC(C1C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)
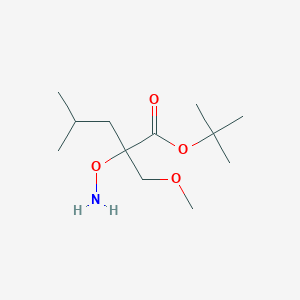

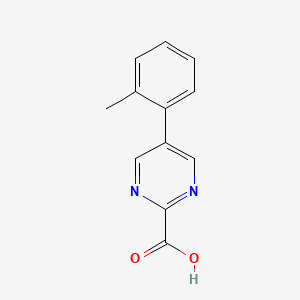
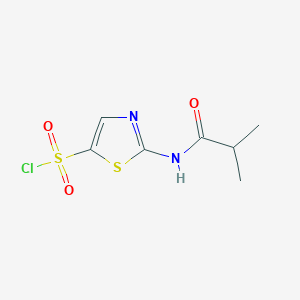
![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)
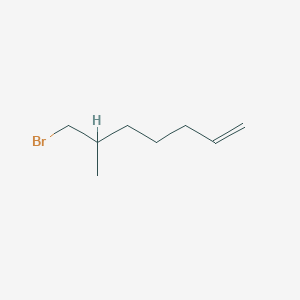

![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)

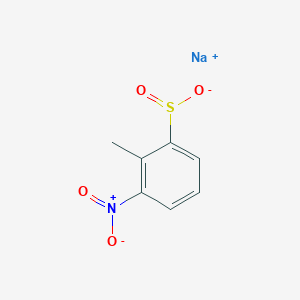
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)

![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
